4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one
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Overview
Description
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is an organic compound that features a furan ring substituted with a tert-butylsulfanyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one typically involves the reaction of a furan derivative with tert-butylthiol and a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in binding to active sites, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butylsulfanyl)benzenecarbaldehyde
- 4-tert-butylthiophenylboronic acid
Comparison
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is unique due to its furan ring structure, which imparts different chemical reactivity compared to benzene derivatives like 4-(tert-Butylsulfanyl)benzenecarbaldehyde. The presence of the chlorine atom also distinguishes it from other tert-butylsulfanyl compounds, providing unique substitution and reactivity patterns.
Properties
CAS No. |
62674-16-2 |
---|---|
Molecular Formula |
C8H11ClO2S |
Molecular Weight |
206.69 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C8H11ClO2S/c1-8(2,3)12-5-4-11-7(10)6(5)9/h4H2,1-3H3 |
InChI Key |
NIXFCGYQJLLQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C(=O)OC1)Cl |
Origin of Product |
United States |
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